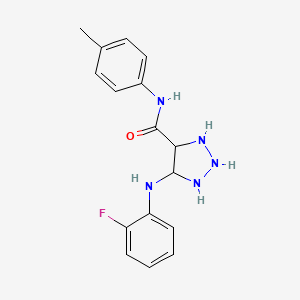
5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide, also known as FLT-3 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FLT-3 inhibitor is a small molecule that inhibits the activity of FLT-3, a receptor tyrosine kinase that plays a critical role in the development and progression of acute myeloid leukemia (AML) and other hematological malignancies.
作用机制
5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor works by selectively inhibiting the activity of 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide, a receptor tyrosine kinase that is overexpressed in AML cells. 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide plays a critical role in the survival and proliferation of AML cells, and its inhibition leads to the induction of apoptosis and cell cycle arrest. 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor also inhibits the activation of downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are involved in the development and progression of AML.
Biochemical and Physiological Effects:
5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor has several biochemical and physiological effects on AML cells. It induces apoptosis and cell cycle arrest, inhibits the activation of downstream signaling pathways, and enhances the effectiveness of chemotherapy and radiation therapy. 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor also has anti-angiogenic effects, which may contribute to its anti-tumor activity.
实验室实验的优点和局限性
5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify, and it has a high affinity for 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide. 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor is also highly selective for 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide, which minimizes off-target effects. However, 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor has some limitations for lab experiments. It has poor solubility in aqueous solutions, which may affect its bioavailability and efficacy. Moreover, 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor has a short half-life, which may limit its therapeutic potential.
未来方向
5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor has several potential future directions for research. One direction is to develop more potent and selective 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitors that have improved pharmacokinetic properties. Another direction is to investigate the use of 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor in combination with other targeted therapies for the treatment of AML and other hematological malignancies. Furthermore, 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor may have potential applications in other cancer types that overexpress 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide, such as breast cancer and prostate cancer. Finally, the use of 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor in combination with immunotherapy may be a promising approach for the treatment of cancer.
合成方法
The synthesis of 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor involves several steps, including the formation of an intermediate compound, followed by the addition of 2-fluoroaniline and 4-methylphenylhydrazine to form the final product. The process is carried out under controlled conditions, and the purity of the compound is verified using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor has been extensively studied for its potential therapeutic applications in the treatment of AML and other hematological malignancies. Several pre-clinical studies have demonstrated the efficacy of 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor in inhibiting the growth and proliferation of AML cells, both in vitro and in vivo. Moreover, 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor has been shown to enhance the effectiveness of chemotherapy and radiation therapy in AML patients.
属性
IUPAC Name |
5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O/c1-10-6-8-11(9-7-10)18-16(23)14-15(21-22-20-14)19-13-5-3-2-4-12(13)17/h2-9,14-15,19-22H,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEWCXFNJTYXHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2C(NNN2)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 133698134 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

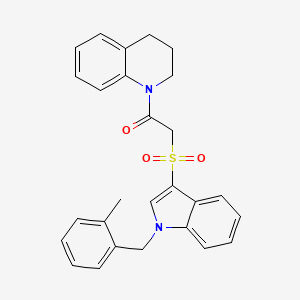

![5-chloro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2569019.png)
![Bicyclo[2.2.1]hept-5-EN-2-ylmethyl-furan-2-ylmethyl-amine hydrochloride](/img/structure/B2569020.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-{2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2569022.png)
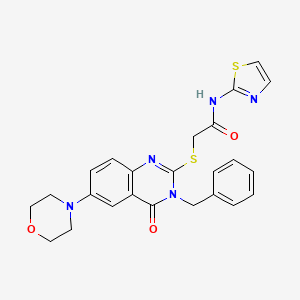
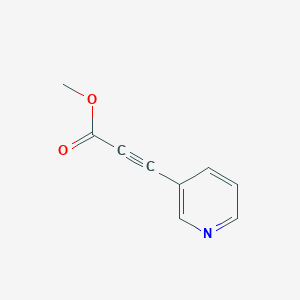

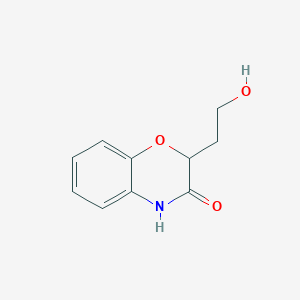
![5-((3-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2569033.png)
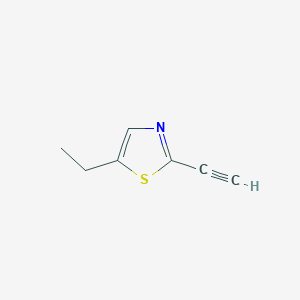
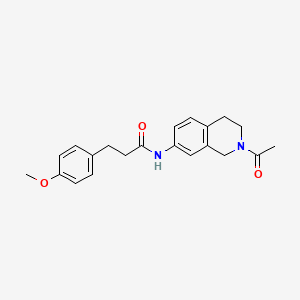
![methyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})amine hydrochloride](/img/structure/B2569038.png)
![4-(4-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2569040.png)